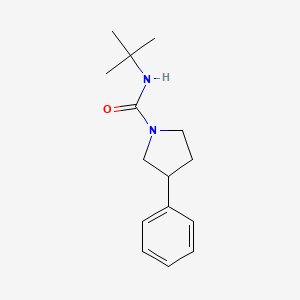

N-tert-butyl-3-phenylpyrrolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .科学的研究の応用

Asymmetric Synthesis Applications

N-(tert-butyl)-3-phenylpyrrolidine-1-carboxamide derivatives are extensively used in the asymmetric synthesis of amines. The N-tert-butanesulfinyl imines, closely related compounds, are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. These intermediates are pivotal for the asymmetric synthesis of a diverse array of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. This method provides a new family of ligands for asymmetric catalysis, significantly impacting the development of chiral molecules (Ellman, Owens, & Tang, 2002).

Pharmacological Applications

Compounds structurally related to N-(tert-butyl)-3-phenylpyrrolidine-1-carboxamide have been synthesized and evaluated for their potential in cancer treatment. For instance, a series of functionalized amino acid derivatives were synthesized and demonstrated interesting cytotoxicity profiles against human cancer cell lines, indicating their potential utility in designing new anticancer agents (Kumar et al., 2009).

Material Science Applications

Derivatives of N-(tert-butyl)-3-phenylpyrrolidine-1-carboxamide have been utilized in the synthesis of new polymers with promising material properties. For example, ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol exhibit noncrystallinity, solubility in various polar solvents, and high thermal stability, making them suitable for creating transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).

Organic Chemistry Applications

In organic chemistry, the reactivity of tert-butyl phenylazocarboxylates, related to N-(tert-butyl)-3-phenylpyrrolidine-1-carboxamide, showcases their versatility as building blocks. These compounds undergo nucleophilic substitutions and radical reactions, enabling the generation of a variety of functionalized molecules. Such reactivity patterns are instrumental in synthesizing diverse organic compounds with potential applications in medicinal chemistry and material science (Jasch, Höfling, & Heinrich, 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-tert-butyl-3-phenylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-15(2,3)16-14(18)17-10-9-13(11-17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNQOWRGKJQJLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({2-[(Piperidin-1-yl)methyl]pyrrolidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B2841923.png)

![methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B2841925.png)

amine](/img/structure/B2841927.png)

amine hydrochloride](/img/no-structure.png)

![N-(4-chlorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2841934.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2841937.png)

![3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one](/img/structure/B2841938.png)

![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2841939.png)